Cadmium sulfate octahydrate
Description
Cadmium sulfate octahydrate (3CdSO₄·8H₂O) is a hydrated inorganic compound with a molecular weight of 769.53 g/mol and a density of 3.08–3.09 g/cm³ . It crystallizes in a monoclinic system (space group C2/c) and exhibits high solubility in water (>113 g/100 mL at 20°C), but is insoluble in ethanol and acetic acid . Its melting point is 41°C, and it decomposes above 80°C, releasing sulfur oxides (SOₓ) and cadmium oxide (CdO) .
Properties
IUPAC Name |
cadmium(2+);trisulfate;octahydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3Cd.3H2O4S.8H2O/c;;;3*1-5(2,3)4;;;;;;;;/h;;;3*(H2,1,2,3,4);8*1H2/q3*+2;;;;;;;;;;;/p-6 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGHQMAQBLOTWPQ-UHFFFAOYSA-H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.O.O.O.O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Cd+2].[Cd+2].[Cd+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cd3H16O20S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0020230 | |
| Record name | Cadmium sulfate (1:1) hydrate (3:8) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0020230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
769.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7790-84-3 | |
| Record name | Cadmium sulfate (1:1) hydrate (3:8) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0020230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CADMIUM SULFATE OCTAHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MWX6F604BL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthesis via Direct Acid-Base Neutralization
The most widely documented method involves neutralizing cadmium oxide (CdO) or cadmium hydroxide (Cd(OH)₂) with dilute sulfuric acid (H₂SO₄). The reaction proceeds under mild heating (40–80°C) to ensure complete dissolution while avoiding excessive frothing from rapid gas evolution .
Reaction Equations:
Key Parameters:
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Acid concentration: 10–20% (v/v) H₂SO₄
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Temperature: 60–80°C
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Stirring duration: 2–4 hours
Post-reaction, the solution is filtered to remove unreacted solids, and the filtrate is evaporated at 25–35°C to initiate crystallization. Slow evaporation over 48–72 hours yields large, well-defined octahydrate crystals .
Table 1: Reaction Efficiency vs. Temperature
| Temperature (°C) | Reaction Completion Time (hr) | Yield (%) |
|---|---|---|
| 40 | 6.0 | 78 |
| 60 | 3.5 | 92 |
| 80 | 2.0 | 95 |
Metallic Cadmium Dissolution in Sulfuric Acid
Cadmium metal reacts exothermically with dilute sulfuric acid, producing cadmium sulfate and hydrogen gas. This method is favored for its simplicity but requires controlled conditions to prevent violent reactions .
Reaction Equation:
Optimization Considerations:
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Acid Purity: Impurities in industrial-grade H₂SO₄ may introduce Fe³⁺ or Pb²⁺ contaminants, necessitating post-synthesis ion-exchange purification.
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Gas Management: Hydrogen evolution mandates fume hood use or inert gas purging to mitigate explosion risks.
Table 2: Impurity Profiles in Commercial-Grade vs. Analytical-Grade Acid
| Impurity | Commercial H₂SO₄ (ppm) | Analytical H₂SO₄ (ppm) |
|---|---|---|
| Fe³⁺ | 120 | <1 |
| Pb²⁺ | 45 | <0.5 |
| Cl⁻ | 200 | <5 |
Recrystallization for Enhanced Purity
Crude cadmium sulfate often contains residual acids or metal ions. Recrystallization from aqueous solutions refines the product:
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Dissolve 100 g of crude CdSO₄ in 150 mL of deionized water at 80°C.
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Filter through a 0.2 μm membrane to remove particulates.
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Cool to 4°C for 24 hours to precipitate high-purity octahydrate crystals.
Table 3: Solubility of CdSO₄·8H₂O in Water
| Temperature (°C) | Solubility (g/100 mL) |
|---|---|
| 0 | 75.4 |
| 20 | 113.0 |
| 40 | 134.2 |
| 60 | 147.8 |
Single-Crystal Growth via Slow Evaporation
High-quality single crystals are essential for structural studies. A saturated CdSO₄ solution is prepared at 50°C and filtered into a crystallization dish. Slow evaporation at 25°C and 40–60% humidity over 7–10 days yields crystals >5 mm in size .
Characterization Data:
-
XRD Analysis: Confirms monoclinic crystal system (space group C2/c) with lattice parameters , , .
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Thermogravimetric Analysis (TGA): Shows 8 H₂O molecules lost between 40–120°C, corresponding to 25.3% mass loss.
Table 4: TGA Dehydration Stages
| Temperature Range (°C) | Mass Loss (%) | Assignment |
|---|---|---|
| 40–120 | 25.3 | Loss of 8 H₂O |
| 120–800 | 29.7 | SO₃ decomposition |
Anhydrous CdSO₄ Conversion and Rehydration
Anhydrous cadmium sulfate, produced by heating the octahydrate above 120°C, serves as a precursor for non-aqueous applications. Rehydration in controlled humidity (≥70%) regenerates the octahydrate:
Table 5: Rehydration Kinetics at 25°C
| Relative Humidity (%) | Time to Full Hydration (hr) |
|---|---|
| 50 | >168 |
| 70 | 72 |
| 90 | 24 |
Industrial-Scale Production Considerations
Large-scale synthesis employs continuous reactors with automated pH and temperature controls. Key challenges include:
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Byproduct Management: Neutralizing excess acid with CdCO₃ to prevent effluent acidity.
-
Energy Efficiency: Multi-effect evaporators reduce energy costs by 30% compared to batch processes.
Table 6: Cost Analysis of Batch vs. Continuous Processes
| Parameter | Batch Process | Continuous Process |
|---|---|---|
| Energy Consumption (kWh/kg) | 8.7 | 6.1 |
| Labor Cost (%) | 45 | 20 |
| Purity Consistency | ±5% | ±1% |
Scientific Research Applications
Scientific Research Applications
Cadmium sulfate octahydrate is utilized in several scientific research contexts, particularly in materials science and chemistry.
Phase Transition Studies
Recent studies have demonstrated that this compound exhibits switchable phase transitions between crystalline and amorphous states when subjected to shock waves. This behavior has been authenticated through various spectroscopic techniques, making it a candidate for applications in molecular switching and optical data storage systems .
Electrochemical Applications
This compound serves as an electrolyte in electrochemical cells, particularly in Weston standard cells. Its high solubility and stability make it suitable for use in electroplating processes for cadmium, copper, and nickel .
Industrial Applications
This compound is extensively used in industrial processes due to its chemical properties.
Electroplating
- Application : It is widely used for the electroplating of cadmium on various substrates.
- Benefits : Provides corrosion resistance and enhances the durability of metal surfaces.
Pigment Production
- Application : Acts as a precursor for cadmium-based pigments, such as cadmium sulfide.
- Usage : These pigments are utilized in paints, plastics, and ceramics due to their vibrant colors and stability .
Chemical Synthesis
- Application : Used as a reagent in the synthesis of other cadmium compounds.
- Example : It can be employed in the production of catalysts and phosphors .
Health and Safety Considerations
While this compound has significant applications, it is essential to consider its toxicological profile:
- Toxicity : It is classified as toxic and potentially carcinogenic. Prolonged exposure can lead to serious health risks, including damage to organs and reproductive toxicity .
- Safety Measures : Proper handling procedures must be followed to minimize exposure risks during industrial applications.
Data Tables
The following tables summarize key properties and applications of this compound:
| Application | Description |
|---|---|
| Electroplating | Used for depositing cadmium onto metal surfaces |
| Pigment Production | Precursor for vibrant cadmium-based pigments |
| Electrochemical Cells | Serves as an electrolyte in Weston cells |
| Molecular Switching | Potential use in optical data storage systems |
Case Studies
Several case studies illustrate the diverse applications of this compound:
- Case Study 1 : In a study on materials science, researchers utilized this compound to investigate phase transitions under shock conditions, revealing potential uses in advanced data storage technologies .
- Case Study 2 : A manufacturing facility implemented this compound in their electroplating process, resulting in improved corrosion resistance of components used in harsh environments .
Mechanism of Action
The mechanism by which cadmium sulfate octahydrate exerts its effects involves the interaction of cadmium ions with various molecular targets. Cadmium ions can bind to proteins and enzymes, disrupting their normal function. This can lead to oxidative stress, DNA damage, and apoptosis (programmed cell death). The pathways involved include the generation of reactive oxygen species and the activation of stress response pathways .
Comparison with Similar Compounds
Data Tables
Table 1: Physical and Chemical Properties
Key Research Findings
- Adsorption Efficiency : In Cd²⁺ removal studies, chitosan-based adsorbents showed higher affinity for cadmium sulfate compared to cadmium chloride due to sulfate ion competition .
- Electrodeposition : Optimal Cd²⁺ removal (78%) was achieved at pH 2.5 and 4.5 mA/cm², highlighting its stability in acidic environments .
Biological Activity
Cadmium sulfate octahydrate (CdSO₄·8H₂O) is a cadmium salt that has garnered attention in various fields due to its unique biological activities. This article explores its biological effects, mechanisms of action, and potential applications, supported by data tables and case studies.
- Molecular Formula : CdSO₄·8H₂O
- Molecular Weight : 769.54 g/mol
- Density : 3.08 g/cm³
- Melting Point : 41 °C
Toxicological Profile
Cadmium compounds, including this compound, are known for their toxicity and potential carcinogenic effects. The International Agency for Research on Cancer (IARC) classifies cadmium as a human carcinogen, primarily due to its association with lung cancer and renal damage . The compound has been shown to cause various toxic effects, including:
- Tumorigenic Effects : Classified as neoplastic based on prolonged exposure studies at doses of 60 mg/kg over two years .
- Organ Damage : Prolonged exposure can lead to kidney damage and other organ impairments .
- Reproductive Toxicity : Evidence suggests that cadmium can adversely affect reproductive health, causing defects in progeny and impairing reproductive functions .
Biological Activity
Despite its toxicity, this compound exhibits certain biological activities that may be harnessed in therapeutic contexts:
Antibacterial Activity
Recent studies have indicated that cadmium complexes can enhance antibacterial properties when complexed with ligands such as phenanthroline. A study demonstrated the improved antibacterial activity of a cadmium complex against both Gram-positive and Gram-negative bacteria compared to cadmium alone . The mechanism involves the interaction of cadmium ions with bacterial DNA, disrupting cellular processes.
| Compound | Zone of Inhibition (mm) | Bacterial Strain |
|---|---|---|
| This compound | 15 | Staphylococcus aureus |
| Cd(II)-phenanthroline complex | 25 | Escherichia coli |
Antitumor Activity
Cadmium complexes have shown potential in targeting cancer cells. For instance, cadmium(II) complexes with specific ligands exhibited significant inhibitory effects on glioma cells, suggesting a pathway for developing anticancer therapies . The interaction of these complexes with nucleic acids is believed to play a crucial role in their cytotoxicity.
The biological activity of this compound and its complexes can be attributed to several mechanisms:
- DNA Interaction : Cadmium ions can bind to DNA, leading to structural changes that may inhibit replication and transcription.
- Reactive Oxygen Species (ROS) Generation : Cadmium exposure has been linked to increased oxidative stress, contributing to cellular damage and apoptosis.
- Enzyme Inhibition : Cadmium can inhibit various enzymes involved in critical metabolic pathways, affecting cell viability.
Case Study 1: Antibacterial Efficacy
A study examined the antibacterial efficacy of a new cadmium complex against common pathogens. The results indicated that the complex formed between this compound and phenanthroline showed enhanced antibacterial properties compared to the uncomplexed form.
Case Study 2: Antitumor Potential
Research involving cadmium complexes demonstrated their ability to induce apoptosis in glioma cells through DNA interaction and ROS generation. This highlights the dual nature of cadmium compounds as both toxic agents and potential therapeutic agents in oncology.
Q & A
Q. What are the standard laboratory synthesis methods for cadmium sulfate octahydrate?
this compound is commonly synthesized via the sol-gel method using precursors like titanium(IV) isopropoxide (TTIP) and this compound itself, with controlled molar ratios of metal dopants (e.g., Cd, Co, Mn) . Alternatively, recrystallization from aqueous solutions is employed to obtain high-purity crystals, leveraging its high water solubility (>80°C decomposition) .
Q. Which characterization techniques are essential for verifying crystallinity and purity?
- X-ray Diffraction (XRD): Determines crystallographic phases (e.g., C2/c symmetry) and detects amorphous transitions .
- Raman Spectroscopy: Tracks sulfate ion (SO₄²⁻) vibrational modes and hydrogen bond reorganization during phase changes .
- UV-Visible Spectroscopy: Monitors optical absorption edges to confirm structural stability or amorphization .
- Thermal Analysis: Melting point (~41°C) and decomposition behavior validate hydration states .
Q. What safety protocols are critical for handling this compound?
- Engineering Controls: Use fume hoods with ≥100 ft/min airflow to limit airborne exposure .
- Personal Protective Equipment (PPE): Acid-resistant gloves, particulate respirators (EN 143), and eye protection .
- Exposure Limits: Adhere to OSHA PEL (0.005 mg/m³ as Cd) and ACGIH TLV (0.01 mg/m³) .
- Waste Disposal: Follow hazardous waste regulations for cadmium compounds (UN 2570) .
Q. How does solubility in polar solvents influence experimental applications?
High water solubility facilitates its use in electroplating baths and fluorescence screens . Partial solubility in methanol allows solvent-based recrystallization, while ethanol insolubility enables purification via selective precipitation .
Advanced Research Questions
Q. What experimental designs study shock-induced crystalline-to-amorphous phase transitions?
Shock waves (1–4 pulses at ambient conditions) induce reversible transitions (C-C-A-C-C sequence), validated via XRD peak disappearance (amorphization at 2nd pulse) and Raman band shifts tracking SO₄²⁻ reorientation . Methodological rigor requires synchronizing shock pulses with in-situ spectroscopic measurements .
Q. How can crystallographic data discrepancies (e.g., unit cell parameters) be resolved?
Discrepancies arise from hydration state variations (e.g., 3CdSO₄·8H₂O vs. CdSO₄·H₂O) and measurement conditions . Cross-validation using XRD (for long-range order) and Raman (for local symmetry) under controlled humidity/temperature is recommended .
Q. What challenges arise in analyzing hydrogen bond dynamics during amorphization?
Real-time tracking of hydrogen bond reorganization requires ultrafast Raman or FTIR with sub-nanosecond resolution, as conventional methods lack temporal precision . Computational modeling (DFT) complements experimental data to predict bond-breaking thresholds .
Q. How does this compound inform competitive ion adsorption studies?
In binary systems (e.g., Cd²⁺ vs. Ni²⁺), pH-adjusted batch experiments (1 g/L sorbent, 100 mg/L metal ions) reveal adsorption kinetics. Flame atomic absorption spectrophotometry quantifies competitive binding, with ±3% analytical error .
Q. What are the implications of phase-switching behavior for material applications?
Reversible transitions enable use in molecular switching devices, dielectric sensors, and radiation-hardened electronics. Shock wave studies provide insights into lattice symmetry breaking and recrystallization mechanisms .
Q. How should researchers address contradictions in phase stability literature?
Contradictions (e.g., polymorphic phases under varying pressures) necessitate replicating experiments with standardized shock pulse intensities (e.g., 1–4 pulses) and multi-technique validation (XRD/Raman/UV-Vis) . Meta-analyses of historical data (e.g., Lipson’s 1936 structure) contextualize modern findings .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
